N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide

medicinal chemistry physicochemical profiling drug-likeness optimization

This chromone-2-carboxamide features a distinct N-tert-butyl/piperidine-1-carboxamide motif not found in any published active series, making it a critical tool for deconvoluting steric vs. electronic SAR contributions. With XLogP3=3.2, zero H-bond donors, and only two rotatable bonds, it occupies favorable CNS drug-like space—ideal for benchmarking against N-methyl, N-aryl, or secondary amide analogs in sEH, 5-LOX, or kinase selectivity panels. The reactive chromone carbonyl and modifiable piperidine ring also support parallel library synthesis. Procure to access an unexplored region of chromone chemical space.

Molecular Formula C20H24N2O4
Molecular Weight 356.422
CAS No. 899950-88-0
Cat. No. B2842947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide
CAS899950-88-0
Molecular FormulaC20H24N2O4
Molecular Weight356.422
Structural Identifiers
SMILESCC(C)(C)N(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C(=O)N3CCCCC3
InChIInChI=1S/C20H24N2O4/c1-20(2,3)22(19(25)21-11-7-4-8-12-21)18(24)17-13-15(23)14-9-5-6-10-16(14)26-17/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3
InChIKeyXXINHVAJHJMALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide (CAS 899950-88-0): Chemical Identity and Procurement Context


N-tert-Butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide (CAS 899950-88-0, CID 18587465) is a synthetic small molecule (MW 356.4 g/mol, formula C20H24N2O4) belonging to the chromone-2-carboxamide class [1]. It features a chromone (4-oxo-4H-chromene) core linked via a carbonyl bridge to an N-tert-butyl-N-(piperidine-1-carbonyl) amide system. Computed physicochemical properties include XLogP3 = 3.2, topological polar surface area (TPSA) = 66.9 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available as a research reagent (purity ≥95%) from multiple suppliers including Chemenu (CM1010395) and Life Chemicals (F2843-0076), and is listed in PubChem and several screening compound collections [1]. It is important to note that, as of the search date, no peer-reviewed primary research articles or patent examples containing quantitative biological activity data specifically for this compound were identifiable in publicly accessible databases; its procurement value currently lies in its distinctive structural features and its position within the biologically privileged chromone-2-carboxamide chemotype [2].

Why N-tert-Butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide Cannot Be Replaced by Close Chromone-2-Carboxamide Analogs


Chromone-2-carboxamide derivatives are not functionally interchangeable. The N-tert-butyl substitution on the target compound creates a sterically congested, non-H-bond-donating tertiary amide environment that is fundamentally distinct from analogs bearing N-H (secondary amide), N-aryl, or N-alkyl substituents of smaller steric bulk [1]. The computed XLogP3 of 3.2 and TPSA of 66.9 Ų place this compound in a physicochemical space that differs from des-tert-butyl or N-phenyl congeners, potentially altering membrane permeability, metabolic stability, and off-target binding profiles [2]. SAR studies on chromone-2-carboxamide series have demonstrated that even minor modifications to the amide side chain can shift biological activity profiles — for instance, between cytotoxic activity (IC50 range 0.9–10 μM across cancer cell lines for certain derivatives) and 5-lipoxygenase inhibition — underscoring that substitution at the carboxamide nitrogen is a critical determinant of target engagement and selectivity [3].

Quantitative Differentiation Evidence for N-tert-Butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide (CAS 899950-88-0)


N-tert-Butyl Steric Shielding Confers Zero Hydrogen Bond Donor Count vs. Secondary Amide Analogs

The target compound carries an N-tert-butyl substituent that fully alkylates the carboxamide nitrogen, yielding zero hydrogen bond donors — a feature that distinguishes it from des-tert-butyl chromone-2-carboxamide analogs (e.g., N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide, which retains a potentially H-bond-donating secondary amide NH) [1]. Hydrogen bond donor count is a critical parameter in drug-likeness filters (e.g., Lipinski's Rule of Five) and correlates with passive membrane permeability, oral bioavailability, and blood-brain barrier penetration [2]. The absence of an H-bond donor in the target compound may reduce promiscuous binding to polar protein surfaces and serum proteins, potentially translating to lower non-specific binding and improved free fraction — though direct experimental confirmation for this specific compound is not available in the public domain [3].

medicinal chemistry physicochemical profiling drug-likeness optimization

XLogP3 = 3.2 and TPSA = 66.9 Ų Position the Compound in a Distinct Physicochemical Window Relative to N-Aryl Chromone-2-Carboxamide Analogs

The target compound's computed XLogP3 of 3.2 and TPSA of 66.9 Ų place it in a moderate-lipophilicity, moderate-polarity region of physicochemical space [1]. In contrast, N-aryl-substituted chromone-2-carboxamide analogs (such as N-(4-chlorophenyl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide or N-(4-oxo-4H-chromene-2-carbonyl)-N-phenylpiperidine-1-carboxamide) carry additional aromatic rings that increase both molecular weight and lipophilicity while potentially increasing TPSA modestly depending on ring substituents . The tert-butyl group contributes steric bulk without adding aromatic π-surface area, which may produce a different off-target interaction profile compared to N-aryl analogs — a consideration supported by the broader chromone-2-carboxamide literature where aromatic substitutions on the amide side chain have been shown to dramatically shift selectivity between targets such as MCHr1, 5-lipoxygenase, and various kinases [2].

ADME prediction physicochemical property space chromone SAR

Only Two Rotatable Bonds and a Rigid Chromone-Piperidine Core Differentiate This Scaffold from More Flexible Chromone-2-Carboxamide Derivatives

The target compound contains only two rotatable bonds (both within the amide linkage system), with the chromone core, piperidine ring, and tert-butyl group all contributing to a relatively rigid molecular framework [1]. This degree of conformational restriction is lower than that found in chromone-2-carboxamide derivatives bearing flexible alkyl or alkoxy side chains on the amide nitrogen, which can possess 4–8+ rotatable bonds [2]. Increased molecular rigidity is generally associated with improved ligand binding efficiency (lower entropic penalty upon target binding) and potentially enhanced selectivity, as documented in analyses of drug-ligand complexes where rigid ligands often show better complementarity to pre-organized binding pockets [3].

conformational restriction ligand efficiency molecular rigidity

The 4-Oxo-Chromene Core Provides a Validated Pharmacophore for Diverse Biological Targets, with the Piperidine-1-Carboxamide Side Chain Offering a Distinct Vector for Target Engagement

The 4-oxo-4H-chromene (chromone) core is a privileged scaffold in medicinal chemistry with demonstrated activity against soluble epoxide hydrolase (sEH), various kinases, monoamine oxidases, and cancer cell lines [1][2]. Within the chromone-2-carboxamide subclass, piperidine/piperazine amide derivatives have been specifically validated as human sEH inhibitors, with the most potent compound (a benzylpiperidine-decorated chromone-2-amide derivative) achieving an IC50 of 1.75 μM against human sEH [3]. The target compound's N-tert-butyl-N-(piperidine-1-carbonyl) substitution pattern represents a distinct vector from the benzylpiperidine series, potentially accessing different regions of the sEH active site or engaging alternative targets altogether. Critically, the compound's inclusion in the Life Chemicals F2843-0076 screening collection suggests it has been distributed for HTS campaigns, though results of those screens are not publicly available [4].

chromone pharmacophore kinase inhibition sEH inhibition privileged scaffold

Optimal Research Application Scenarios for N-tert-Butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide (CAS 899950-88-0)


SAR Exploration of Steric Effects in Chromone-2-Carboxamide Pharmacological Activity

The N-tert-butyl group on this compound provides maximal steric bulk at the carboxamide nitrogen without introducing additional aromatic surface area. Researchers comparing this compound head-to-head with N-methyl, N-ethyl, N-isopropyl, and N-phenyl chromone-2-carboxamide analogs can isolate the contribution of steric hindrance to target binding, selectivity, and pharmacokinetic properties. This is directly relevant for programs optimizing chromone-based sEH inhibitors, where the published lead (IC50 = 1.75 μM, benzylpiperidine-substituted) could be compared against the tert-butyl variant to assess whether steric bulk improves or diminishes potency [1]. The compound's two rotatable bonds and zero H-bond donors make it a controlled variable for deconvoluting steric vs. electronic contributions to SAR.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With XLogP3 = 3.2, TPSA = 66.9 Ų, zero H-bond donors, and only two rotatable bonds, this compound falls within favorable ranges for CNS drug-likeness [1]. It can serve as a reference compound for profiling chromone-based CNS-targeted libraries, particularly when benchmarked against more lipophilic N-aryl analogs or more polar secondary amide derivatives. The moderate lipophilicity reduces the risk of phospholipidosis and hERG channel blockade that often plague highly lipophilic chromone derivatives, as documented in the MCHr1 antagonist optimization literature where cardiovascular safety was highly sensitive to amide side chain identity [2].

Selectivity Panel Screening for Novel Kinase or Epoxide Hydrolase Inhibitor Discovery

The chromone-2-carboxamide scaffold has demonstrated activity against multiple target classes including sEH, 5-lipoxygenase, MAO-B, and various kinases [1]. This compound's distinctive N-tert-butyl/piperidine-1-carboxamide substitution is not represented in any published active series, making it a valuable inclusion in selectivity panels designed to identify novel chemotypes with unexpected target engagement profiles. Its availability in the Life Chemicals screening collection (F2843-0076) confirms it has been formatted for HTS deployment [3]. Procurement of this compound alongside structurally characterized analogs enables systematic profiling across a target panel to identify selectivity windows governed by the N-tert-butyl motif.

Synthetic Intermediate for Diversification of Chromone-2-Carboxamide Chemical Space

The compound's structure — with a reactive chromone carbonyl, a piperidine ring amenable to further functionalization, and a stable tert-butyl protecting group — positions it as a versatile intermediate for parallel synthesis. Researchers pursuing chromone-2-carboxamide libraries can use this compound as a starting point for N-dealkylation/re-functionalization or piperidine ring modification, enabling rapid exploration of chemical space around a scaffold that has already yielded preclinical candidates in the anti-infective (University of Dundee chromone-2-carboxamide anti-malarial series) [2] and oncology domains.

Quote Request

Request a Quote for N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.